N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3S/c29-26-15-11-22-16-23(12-14-25(22)28(26)18-19-6-2-1-3-7-19)27-32(30,31)24-13-10-20-8-4-5-9-21(20)17-24/h1-3,6-7,10,12-14,16-17,27H,4-5,8-9,11,15,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRYTLAJSIHMDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)N(C(=O)CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroquinoline moiety and a tetrahydronaphthalene sulfonamide group. The molecular formula is with a molecular weight of approximately 438.55 g/mol. The presence of both hydrophobic and polar functional groups suggests that the compound may exhibit diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N2O3S |
| Molecular Weight | 438.55 g/mol |
| LogP | 4.7155 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 38.902 Ų |
The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized to interact with various biological macromolecules such as enzymes and receptors. The compound may inhibit specific signaling pathways involved in cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its cytotoxic effects against several cancer cell lines:
-
Breast Cancer Cell Lines :
- The compound showed significant inhibitory activity against MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative) breast cancer cell lines.
- A dose-dependent MTT assay indicated that the compound could induce apoptosis in these cell lines.
These results suggest that the compound may be more effective against triple-negative breast cancer compared to hormone receptor-positive types.Cell Line GI50 (µM) MCF-7 19.3 MDA-MB-468 5.2
Synergistic Effects
In combination studies with known chemotherapeutics like gefitinib (an EGFR inhibitor), the compound exhibited synergistic effects that enhance its anticancer activity. This indicates potential for use in combination therapies to overcome drug resistance in cancer treatment.
In Vivo Studies
While most data are derived from in vitro studies, preliminary in vivo assessments have indicated promising results regarding tumor reduction in animal models when treated with this compound. Further research is necessary to establish effective dosing regimens and assess toxicity profiles.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
The sulfonamide group present in this compound is known for its antimicrobial activity. Compounds with similar structures have been investigated for their ability to inhibit bacterial growth and are often used as templates for the development of new antibiotics. The presence of the quinoline core enhances this activity by providing a scaffold that can interact with various biological targets.
Cancer Therapeutics
Research has indicated that derivatives of tetrahydroquinoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide show significant growth inhibition against breast cancer cell lines such as MCF-7 and MDA-MB-468 . This suggests a potential role in the development of targeted cancer therapies.
Mechanism of Action
The compound's mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. For example, the introduction of substituents on the benzyl group has been shown to enhance selectivity and potency against certain cancer types . This specificity is vital for minimizing side effects associated with traditional chemotherapy.
Case Studies
A notable study evaluated a series of tetrahydroquinoline analogs for their cytotoxicity. The results indicated that certain modifications to the molecular structure significantly improved their efficacy against hormone receptor-positive breast cancer cells . In particular, compounds with specific functional groups demonstrated enhanced selectivity and lower toxicity to normal cells.
Pharmaceutical Development
Drug Formulation
The unique structural characteristics of this compound facilitate its incorporation into various drug formulations. Its lipophilicity (logP values) suggests favorable absorption characteristics which are essential for oral bioavailability .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Efficient synthetic routes are crucial for scaling up production for clinical trials and eventual therapeutic use .
Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive bacteria | Potential for new antibiotic development |
| Cancer Cell Inhibition | Significant cytotoxicity against MCF-7 and MDA-MB-468 cell lines | Promising candidate for targeted cancer therapies |
| Structure Activity Relationship | Modifications improved selectivity and potency | Insights into designing more effective derivatives |
Preparation Methods
Cyclization of Aniline Precursors
The tetrahydroquinolinone scaffold is typically constructed via acid-catalyzed cyclization of N-substituted anilines with β-keto esters or α,β-unsaturated ketones. For example, reacting 4-aminophenylacetone with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) yields 2-oxo-1,2,3,4-tetrahydroquinoline. Modifications to this method include using microwave-assisted conditions to reduce reaction times and improve yields (70–85%).
Functionalization at the 1-Position: Benzylation
Introduction of the benzyl group at the 1-position is achieved through alkylation of the tetrahydroquinolinone’s secondary amine. In a representative procedure, 2-oxo-1,2,3,4-tetrahydroquinoline is treated with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via an SN2 mechanism, affording 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline in 65–75% yield.
Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide
Reduction of Naphthalene to Tetrahydronaphthalene
5,6,7,8-Tetrahydronaphthalene is prepared via catalytic hydrogenation of naphthalene using palladium on carbon (Pd/C) under 50 psi H₂ at 100°C. This step achieves partial saturation while retaining aromaticity in the 2-position for subsequent sulfonation.
Sulfonation and Amidation
Sulfonation at the 2-position is performed using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C, yielding 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride. This intermediate is reacted with aqueous ammonia (NH₃) to form the sulfonamide. Alternatively, direct coupling with amines can be achieved using coupling agents like HATU or EDCI.
Coupling of Tetrahydroquinolinone and Sulfonamide Subunits
Nucleophilic Aromatic Substitution
The 6-amino group of 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline undergoes nucleophilic substitution with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride. In a typical procedure, the tetrahydroquinoline derivative is dissolved in anhydrous tetrahydrofuran (THF) and treated with the sulfonyl chloride in the presence of triethylamine (Et₃N) as a base. The reaction is stirred at room temperature for 24 hours, yielding the target compound in 50–60% yield.
Buchwald-Hartwig Amination
For enhanced efficiency, palladium-catalyzed cross-coupling may be employed. Using Pd(OAc)₂, Xantphos as a ligand, and cesium carbonate (Cs₂CO₃) in toluene at 110°C, the aryl bromide derivative of tetrahydroquinolinone couples with the sulfonamide to afford the product in 70–80% yield.
Optimization and Purification Strategies
Solvent and Temperature Effects
Reaction yields are highly dependent on solvent polarity and temperature. Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates, while temperatures above 100°C accelerate coupling reactions but may promote side reactions such as oxidation.
Chromatographic Purification
Crude products are purified via flash chromatography using silica gel and gradients of ethyl acetate/hexane. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >95% purity, as confirmed by LC-MS and ¹H NMR.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, benzyl aromatic), 6.92 (d, J = 8.4 Hz, 1H, quinolinone H-5), 6.78 (s, 1H, sulfonamide NH), 3.85 (s, 2H, benzyl CH₂), 2.90–2.70 (m, 4H, tetrahydronaphthalene CH₂), 2.50–2.30 (m, 4H, tetrahydroquinoline CH₂).
Mass Spectrometry (MS)
High-resolution ESI-MS: m/z 485.2012 [M+H]⁺ (calculated for C₂₆H₂₉N₂O₃S: 485.2005).
Industrial-Scale Synthesis Considerations
Large-scale production necessitates cost-effective reagents and streamlined steps. Patent US9556156B2 highlights the use of continuous flow reactors for the cyclization and alkylation steps, reducing reaction times from hours to minutes. Additionally, catalytic recycling of palladium in coupling reactions minimizes metal waste.
Q & A
Q. What methodological approaches are recommended for optimizing the synthesis of this sulfonamide derivative?
To optimize synthesis, employ iterative reaction condition screening (e.g., solvent polarity, catalyst loading) guided by computational tools like density functional theory (DFT) to predict intermediates’ stability. Use high-performance liquid chromatography (HPLC) with UV detection () to monitor reaction progress. For purification, leverage solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges () or recrystallization in aprotic solvents. Validate purity via nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological fluids)?
SPE using HLB cartridges (pre-conditioned with methanol and water) effectively isolates the compound from biological matrices. Pair with liquid chromatography-tandem mass spectrometry (LC-MS/MS) using deuterated internal standards (e.g., triclosan-d3) to correct for matrix effects (). For environmental samples, optimize column temperature and mobile phase gradients (e.g., methanol/water with 0.1% formic acid) to resolve co-eluting contaminants.
Q. What safety protocols are critical during experimental handling?
Use chemical safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact ( ). Work under fume hoods with local exhaust ventilation to minimize inhalation risks. Store the compound at 2–8°C in airtight containers to prevent degradation (). In case of spills, avoid dust generation and dispose of contaminated materials via authorized waste management services ().
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported biological activity data?
Molecular docking studies (e.g., using AutoDock Vina) can clarify structure-activity relationships (SAR) by comparing binding affinities to target proteins (e.g., kinases or GPCRs). If experimental IC50 values conflict, validate results using orthogonal assays (e.g., surface plasmon resonance for binding kinetics vs. cell-based viability assays). Cross-reference with structurally analogous sulfonamides (e.g., C20H21N3O2S2 derivatives in ) to identify conserved pharmacophores.
Q. What strategies address challenges in multi-step synthesis (e.g., low yields in cyclization steps)?
For tetrahydroquinoline ring formation, optimize Lewis acid catalysts (e.g., ZnCl2) and reaction time using design of experiments (DoE). If intermediates degrade, employ inert atmospheres (N2/Ar) and low-temperature (−78°C) conditions. Use real-time reaction monitoring via Raman spectroscopy to identify bottlenecks. Post-synthesis, apply preparative HPLC with C18 columns and gradient elution () to isolate unstable products.
Q. How can researchers design experiments to assess ecological risks of this compound?
Conduct biodegradation studies under OECD 301 guidelines, using activated sludge inoculum and LC-MS/MS to track parent compound decay (). For bioaccumulation potential, measure octanol-water partition coefficients (logP) via shake-flask methods. Assess soil mobility using column leaching experiments with spiked samples, analyzing eluates via SPE-LC-MS ().
Q. What advanced spectroscopic techniques elucidate degradation pathways under environmental stressors?
Expose the compound to UV light (254 nm) or hydroxyl radicals (via Fenton’s reagent) and analyze degradation products using high-resolution MS (HRMS) and 2D NMR (e.g., HSQC, HMBC). For oxidative pathways, employ electron paramagnetic resonance (EPR) to detect radical intermediates. Compare degradation profiles with computational predictions (e.g., EPI Suite) to identify dominant pathways.
Q. How can AI-driven tools enhance predictive modeling of physicochemical properties?
Train machine learning models on datasets of sulfonamide derivatives (e.g., melting points, solubility) using descriptors like topological polar surface area (TPSA) and molecular weight. Validate predictions via COMSOL Multiphysics simulations ( ) for diffusion coefficients in biological membranes. Integrate these models into automated lab platforms for real-time parameter optimization.
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s thermal stability?
Perform differential scanning calorimetry (DSC) under nitrogen to measure decomposition onset temperatures. Compare results with thermogravimetric analysis (TGA) data under identical conditions. If discrepancies persist, assess crystallinity via X-ray diffraction (XRD), as amorphous phases may degrade faster. Cross-validate with accelerated stability studies (40°C/75% RH for 6 months) and HPLC purity checks ().
Q. What methodologies reconcile variability in cytotoxicity assays?
Standardize cell lines (e.g., HepG2 vs. HEK293) and culture conditions (e.g., serum-free media). Use impedance-based real-time cell analysis (RTCA) to distinguish cytostatic vs. cytotoxic effects. For false positives, pre-treat samples with charcoal to adsorb nonspecific inhibitors (). Validate findings using transcriptomic profiling (RNA-seq) to identify differentially expressed genes linked to apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
